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Compound of Interest

3-(4-Fluorophenyl)isoxazol-5-
Compound Name:
amine

cat. No.: B1270891

An Application Note for the Analytical Characterization of 3-(4-Fluorophenyl)isoxazol-5-amine

*Abstract

This application note provides a comprehensive guide to the analytical characterization of 3-(4-
Fluorophenyl)isoxazol-5-amine, a key heterocyclic building block in medicinal chemistry and
drug development.[1] We present detailed, validated protocols for structural elucidation using
Nuclear Magnetic Resonance (NMR) spectroscopy and for purity assessment and
quantification via High-Performance Liquid Chromatography (HPLC). The methodologies are
designed for researchers, analytical scientists, and quality control professionals, emphasizing
the rationale behind procedural choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

3-(4-Fluorophenyl)isoxazol-5-amine belongs to the isoxazole class of heterocyclic
compounds, which are integral pharmacophores in a wide array of therapeutic agents. The
precise substitution pattern—a fluorophenyl group at the 3-position and an amine at the 5-
position—confers specific physicochemical properties that are leveraged in drug design. Given
its role as a critical intermediate, verifying the structural identity and ensuring the purity of this
compound is paramount.

This guide establishes robust analytical workflows for two orthogonal techniques:
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* NMR Spectroscopy: The definitive method for unambiguous structural confirmation. We will
detail the acquisition and interpretation of *H and 3C NMR spectra to verify the molecular
framework.

o Reverse-Phase HPLC: The industry-standard method for determining the purity profile and
quantifying the analyte. We will describe a validated RP-HPLC method with UV detection
suitable for quality control and stability studies.

Compound Profile

Property Value Source

] 3-(4-Fluorophenyl)isoxazol-5-
Chemical Name

amine
5-Amino-3-(4-
Synonyms .
fluorophenyl)isoxazole
CAS Number 81465-82-9 [2]
Molecular Formula CoH7FN20 [3]
Molecular Weight 178.16 g/mol [3]
Melting Point 127-132 °C [3]
White to light-colored
Appearance

crystalline powder

Part I: Structural Elucidation by NMR Spectroscopy
Principle and Rationale

NMR spectroscopy is an unparalleled technique for determining molecular structure. It operates
by probing the magnetic properties of atomic nuclei (primarily *H and 3C), providing detailed
information about the chemical environment, connectivity, and spatial relationships of atoms
within a molecule. For 3-(4-Fluorophenyl)isoxazol-5-amine, *H NMR will confirm the
presence and substitution pattern of the aromatic and heterocyclic rings, while 3C NMR will
verify the carbon skeleton. The presence of a fluorine atom provides an additional layer of
confirmation through characteristic C-F and H-F coupling patterns.
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Experimental Protocol: NMR Analysis

1.2.1. Sample Preparation
e Accurately weigh 5-10 mg of the 3-(4-Fluorophenyl)isoxazol-5-amine sample.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated
Dimethyl Sulfoxide (DMSO-ds) or Deuterated Chloroform (CDCls). DMSO-ds is often
preferred for compounds with amine protons to avoid rapid exchange.[4]

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already
present in the solvent.

1.2.2. Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.[4][5]

Parameter 'H NMR 13C NMR {*H Decoupled}
Spectrometer Frequency 400 MHz 101 MHz

Solvent DMSO-ds DMSO-de

Acquisition Pulses 16-32 1024-4096

Spectral Width -2t0 12 ppm 0 to 200 ppm

Temperature 25 °C (298 K) 25 °C (298 K)

Relaxation Delay (d1) 2 seconds 2 seconds

Data Interpretation: Expected Spectral Features

The following table outlines the predicted chemical shifts (d), multiplicities, and coupling
constants (J) for the target molecule. These predictions are based on established NMR
principles and data from structurally related isoxazole derivatives.[6][7]

Expected *H NMR Spectrum (400 MHz, DMSO-de)
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. L. Approx. & ) )
Assignment Multiplicity Integration Key Rationale

(Ppm)

Proton on the
electron-rich
) isoxazole ring. Its
H-4 (Isoxazole) Singlet (s) 6.0-6.5 1H ) o
chemical shift is
highly
characteristic.[7]

Exchangeable
protons;
) Broad Singlet (br chemical shift
NH2 (Amine) 6.5-75 2H )
S) can vary with
concentration

and temperature.

Protons ortho to
the fluorine atom,
appearing as a
H-3', H-5' ) triplet due to
] Triplet (t) or dd 72-74 2H ] ]
(Aromatic) coupling with
both the adjacent
protons and the

19F atom.

Protons meta to
H-2', H-6' Doublet of the fluorine atom,
] 7.8-8.0 2H
(Aromatic) Doublets (dd) coupled to the

adjacent protons.

Expected 3C NMR Spectrum (101 MHz, DMSO-ds)
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Assignment

Approx. & (ppm)

Key Rationale

Shielded carbon on the

C-4 (Isoxazole) 95-100 isoxazole ring adjacent to the
amine-bearing carbon.[7]
Carbon attached to the

C-1' (Aromatic, ipso) 124 - 128 (d) isoxazole ring; may show a

small C-F coupling.

C-3', C-5' (Aromaitic)

115 - 117 (d, J = 22 Hz)

Carbons ortho to fluorine,
showing a characteristic large

one-bond C-F coupling.

C-2', C-6' (Aromatic)

129 - 131 (d, J = 9 Hz)

Carbons meta to fluorine,
showing smaller two-bond C-F

coupling.

C-4' (Aromatic, C-F)

162 - 165 (d, J > 240 Hz)

Carbon directly bonded to
fluorine, exhibiting a very large
one-bond C-F coupling

constant.

Carbon attached to the

C-3 (Isoxazole) 160 - 163
fluorophenyl group.
Carbon bearing the amine
C-5 (Isoxazole) 170-173 group, typically the most

deshielded ring carbon.[7]

Workflow for NMR-Based Structural Verification
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Caption: Workflow for NMR structural analysis.

Part ll: Purity and Quantification by Reverse-Phase
HPLC
Principle and Rationale

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier method
for separating and quantifying components in a mixture. Its application here is based on the
partitioning of the moderately polar 3-(4-Fluorophenyl)isoxazol-5-amine between a non-polar
stationary phase (C18) and a polar mobile phase. By using a gradient elution, where the mobile
phase becomes progressively less polar, we can ensure the efficient elution of the main
compound while separating it from potential impurities (e.g., starting materials, by-products).
UV detection is ideal as the aromatic rings in the analyte are strong chromophores. This
method is sensitive, reproducible, and readily validated for quality control purposes.[8][9]

Experimental Protocol: HPLC Analysis

2.2.1. Reagents and Materials
o Acetonitrile (ACN): HPLC grade or higher.

o Water: Deionized (DI) or Milli-Q water, 18.2 MQ-cm.
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e Formic Acid (FA): HPLC grade, ~99% purity.

o Reference Standard: A well-characterized batch of 3-(4-Fluorophenyl)isoxazol-5-amine
(>99.5% purity).

2.2.2. Preparation of Solutions

o Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in Water.

o Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in Acetonitrile.
e Diluent: 50:50 (v/v) Acetonitrile:Water.

o Sample Stock Solution: Accurately weigh and dissolve the sample in diluent to a final
concentration of 1.0 mg/mL.

e Working Sample Solution: Dilute the stock solution with diluent to a final concentration of
~0.1 mg/mL.

o Standard Solutions for Calibration: Prepare a series of dilutions from a certified reference
standard stock solution to create a calibration curve (e.g., 0.01, 0.05, 0.10, 0.20, 0.50
mg/mL).

2.2.3. Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters. The use of formic
acid helps to protonate the amine, ensuring sharp, symmetrical peaks and improving
reproducibility.[9]
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Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 um particle size
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 uL
UV Detector Wavelength 254 nm
Gradient Program Time (min)
0.0
15.0
18.0
18.1
25.0
Data Analysis

o Purity Assessment: The purity of the sample is determined by the area percent method. The
area of the main peak is divided by the total area of all peaks in the chromatogram and
multiplied by 100.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

o Quantification: The concentration of the analyte in an unknown sample is determined by
constructing a calibration curve. Plot the peak area of the reference standard against its
known concentration. The concentration of the unknown sample is then calculated from its
peak area using the linear regression equation derived from the curve.

Workflow for HPLC Purity and Assay
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Caption: Workflow for HPLC purity and assay analysis.

Summary and Conclusion

This application note details robust and reliable methods for the comprehensive analysis of 3-
(4-Fluorophenyl)isoxazol-5-amine. The NMR protocol provides an unequivocal means of
structural verification, while the HPLC method offers a precise and accurate tool for
determining purity and concentration. Together, these protocols form a self-validating system
essential for any research, development, or manufacturing environment where the quality of
this critical chemical intermediate must be assured. Adherence to these guidelines will ensure
the generation of high-quality, reproducible data, supporting downstream applications in drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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